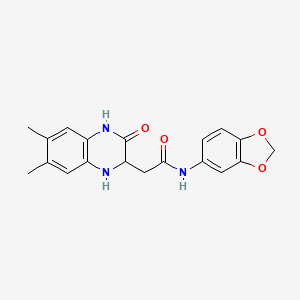

N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to a tetrahydroquinoxalinone scaffold via an acetamide bridge. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding interactions are critical.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-10-5-13-14(6-11(10)2)22-19(24)15(21-13)8-18(23)20-12-3-4-16-17(7-12)26-9-25-16/h3-7,15,21H,8-9H2,1-2H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJACBIFCQKZCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features that may influence its biological activity. This article provides an overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety linked to a tetrahydroquinoxaline derivative through an acetamide group. This structural configuration is significant as it may enhance the compound's interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibitory effects on cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | PC-3 | 19.80 |

| 5 | MDA-MB-231 | 8.50 |

| Erlotinib | PC-3 | 17.81 |

These findings suggest that the compound could be effective in targeting prostate and breast cancer cells .

The mechanisms underlying the cytotoxic effects of benzodioxole derivatives often involve the inhibition of key signaling pathways. For example:

- EGFR/PI3K/Akt/mTOR Pathway : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), leading to decreased cell survival and proliferation .

- Apoptosis Induction : The compound may also promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have explored the efficacy of related compounds in preclinical settings:

- Study on Cell Lines : A study evaluated the cytotoxicity of a series of benzodioxole derivatives against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .

- In Vivo Studies : In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues .

Comparison with Similar Compounds

Key Observations:

- Rigidity vs. Flexibility: The tetrahydroquinoxalinone core in the target compound imposes greater conformational rigidity compared to the flexible hexane backbone in compound e . This rigidity may enhance binding specificity but reduce adaptability to diverse protein pockets.

Research Findings and Functional Implications

Hydrogen-Bonding Patterns and Crystallography

The tetrahydroquinoxalinone scaffold’s hydrogen-bonding capacity aligns with Etter’s graph set analysis, where directional H-bonds stabilize crystal lattices and influence solubility . For example, compound 4a (melting point 230–232°C) exhibits higher thermal stability than coumarin-thiazolidinone hybrids (synthesized in dioxane ), likely due to stronger intermolecular interactions.

Bioactivity Correlations (Inferred)

- Quinoxaline derivatives (e.g., 4a) are often explored as kinase inhibitors due to their planar aromaticity .

- Chiral acetamides (e.g., compound e ) demonstrate the importance of stereochemistry in drug-receptor interactions, implying that the target compound’s stereochemistry (if present) could modulate efficacy.

Q & A

Q. Are there synergistic effects when combined with other therapeutic agents?

- Methodological Answer :

- Combinatorial Screening : Checkerboard assays (e.g., with doxorubicin) to calculate FIC indices.

- Mechanistic Studies : Transcriptomics (RNA-seq) to identify pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.